molecular formula C30H34O5 B12426582 (2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde

(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde

Cat. No.: B12426582
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-VLEHNDRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9800?,?0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde is a complex organic compound characterized by multiple functional groups, including hydroxyl, methylidene, phenyl, and dicarbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde likely involves multiple steps, including the formation of the tetracyclic core, introduction of hydroxyl and methylidene groups, and final functionalization with phenyl and dicarbaldehyde groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The dicarbaldehyde groups can be reduced to primary alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions involving Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of primary alcohols from dicarbaldehyde groups.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

The presence of multiple functional groups suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine

Its complex structure may interact with various biological targets, offering potential therapeutic applications.

Industry

The compound’s unique properties could be exploited in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Similar in structure but with variations in functional groups.

    (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde: Another related compound with slight modifications.

Uniqueness

The unique combination of functional groups and the tetracyclic core structure sets (1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0?,?.0(1)(3),(1)?]nonadeca-13(18),14,16-triene-15,17-dicarbaldehyde apart from other similar compounds, potentially offering distinct chemical and biological properties.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19?,22?,23?,24?,30-/m1/s1

InChI Key

NSFVENNIBGTQJE-VLEHNDRBSA-N

Isomeric SMILES

C[C@@]12CCC3C(CC3(C)C)C(=C)CCC1C(C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.